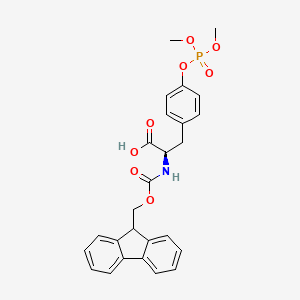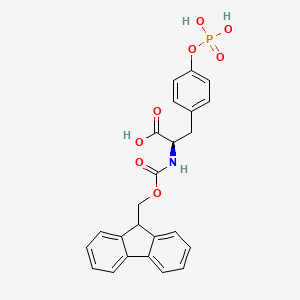
Fmoc-D-Arg(Pmc)-OPfp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Arg(Pmc)-OPfp is a complex organic compound that features multiple functional groups, including fluorinated aromatic rings, sulfonylamino groups, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Bioconjugation: The Fmoc group allows for the compound to be used in peptide synthesis and bioconjugation techniques.
Fluorescent Probes: The fluorenyl group can be used to create fluorescent probes for imaging applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostic Tools: It can be used in the development of diagnostic tools due to its potential fluorescent properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It may be incorporated into polymers to impart unique characteristics.
作用机制
Target of Action
It is known that this compound is used in the synthesis of peptides . The specific targets would depend on the structure of the final peptide synthesized using this compound.
Mode of Action
The compound, also known as Fmoc-D-Arg(Pmc)-OPfp, is used in Fmoc solid-phase peptide synthesis (SPPS). In this process, the compound is incorporated into a growing peptide chain. The Fmoc group provides protection for the amino acid during the synthesis process and is removed under basic conditions .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is incorporated into the peptide chain during the elongation phase of synthesis. The exact biochemical pathways affected would depend on the specific peptide being synthesized .
Result of Action
The result of the compound’s action is the successful incorporation of the D-Arginine residue into the growing peptide chain during synthesis. This allows for the creation of complex peptides with specific biological activities .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can affect the efficiency of incorporation of the compound into the peptide chain . For example, the use of N-butylpyrrolidinone (NBP) as a solvent has been shown to improve the performance of Fmoc-Arg(Pbf)-OH, a similar compound, in solid-phase peptide synthesis .
生化分析
Biochemical Properties
Fmoc-D-Arg(Pmc)-OPfp plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Pmc group in this compound is removed by TFA in 1-3 hours
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Arg(Pmc)-OPfp typically involves multi-step organic synthesis. The process may include:
Formation of the Pentafluorophenyl Group:
Synthesis of the Chromenyl Sulfonylamino Group: This involves the sulfonylation of a chromene derivative followed by amination.
Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents such as EDCI or DCC under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers and large-scale reactors to handle the complex multi-step synthesis efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl and fluorenyl groups.
Reduction: Reduction reactions can target the sulfonylamino groups, potentially converting them to amines.
Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
相似化合物的比较
Similar Compounds
(2,3,4,5,6-Pentafluorophenyl)alanine: A simpler analog with a single fluorinated aromatic ring.
Fmoc-protected amino acids: Compounds with similar protecting groups used in peptide synthesis.
Sulfonylated chromenes: Compounds with similar sulfonylamino groups.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBZSPLEATQKR-GDLZYMKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41F5N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
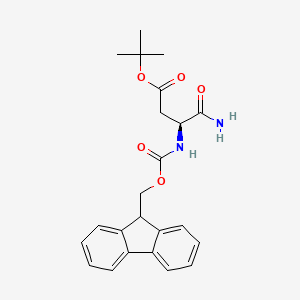
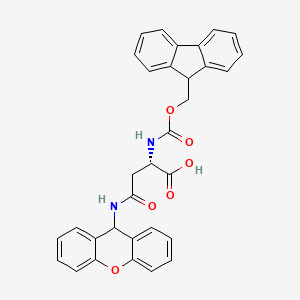
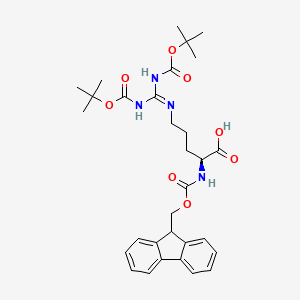
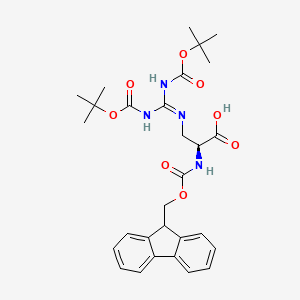
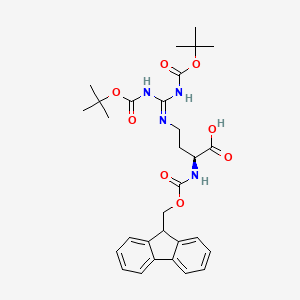
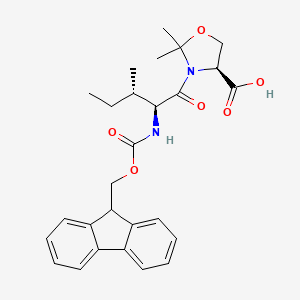
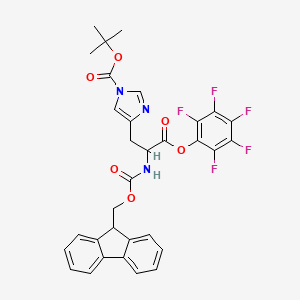
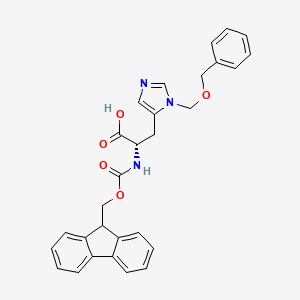
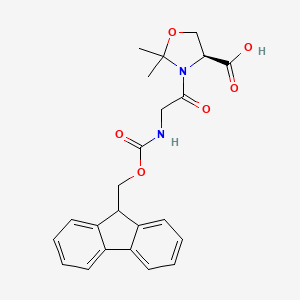
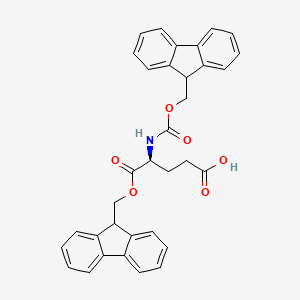
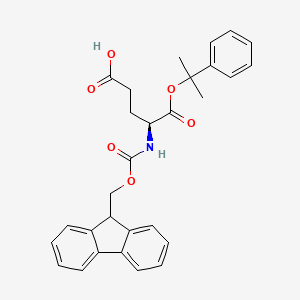
![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)
